3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide
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Overview
Description
3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide is an organic compound with the molecular formula C13H11F3N2O2S This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a benzenesulfonamide moiety
Mechanism of Action
Target of Action
The primary target of 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide is Dipeptidyl Peptidase-IV (DPP-IV) . DPP-IV is a key target for the treatment of type 2 diabetes mellitus .
Mode of Action
This compound: interacts with DPP-IV, inhibiting its activity . The inhibition of DPP-IV leads to an increase in the levels of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner .
Biochemical Pathways
The inhibition of DPP-IV by This compound affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are responsible for stimulating insulin secretion. By inhibiting DPP-IV, the degradation of these hormones is reduced, leading to increased insulin secretion and decreased blood glucose levels .
Result of Action
The molecular and cellular effects of This compound ’s action result in increased insulin secretion and decreased blood glucose levels . This can help in the management of type 2 diabetes mellitus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide typically involves the following steps:
Nitration: The starting material, 3-trifluoromethyl-aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The resulting amine is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield various amines.
Scientific Research Applications
3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-N-(3-trifluoromethyl-phenyl)-benzamide
- 3-Amino-N-(3-trifluoromethyl-phenyl)-propanamide
Uniqueness
3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide is unique due to the presence of both the trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and specificity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
3-amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c14-13(15,16)9-3-1-5-11(7-9)18-21(19,20)12-6-2-4-10(17)8-12/h1-8,18H,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRXTKNBQCSDLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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